molecular formula C30H48N2 B13689521 1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine

1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine

Cat. No.: B13689521
M. Wt: 436.7 g/mol
InChI Key: JLFJNSDYSHGRJL-UHFFFAOYSA-N
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Description

1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two 3,5-di-tert-butylphenyl groups attached to an ethanediamine backbone. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine typically involves the reaction of 3,5-di-tert-butylphenylamine with ethylenediamine under specific conditions. One common method includes:

    Reaction of 3,5-di-tert-butylphenylamine with ethylenediamine: This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions. The reaction mixture is stirred at elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced derivatives.

    Substitution: The presence of the amine groups allows for nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Imines, amides

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance and longevity.

Mechanism of Action

The mechanism of action of 1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups can influence the binding affinity and specificity of the compound towards its targets. Additionally, the presence of amine groups allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(3,5-di-tert-butylphenyl)propane: Similar structure but with a propane backbone instead of ethanediamine.

    3,5-Di-tert-butylcatechol: Contains the 3,5-di-tert-butylphenyl groups but with catechol functionality.

Uniqueness

1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine is unique due to its ethanediamine backbone, which provides two amine groups for potential interactions and modifications. The steric hindrance from the tert-butyl groups also imparts unique reactivity and stability to the compound, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C30H48N2

Molecular Weight

436.7 g/mol

IUPAC Name

1,2-bis(3,5-ditert-butylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C30H48N2/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)25(31)26(32)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18,25-26H,31-32H2,1-12H3

InChI Key

JLFJNSDYSHGRJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C

Origin of Product

United States

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